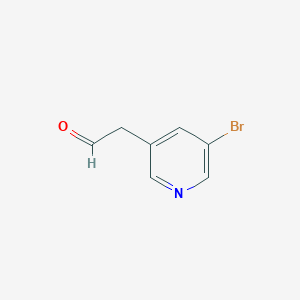

2-(5-Bromopyridin-3-YL)acetaldehyde

Description

2-(5-Bromopyridin-3-yl)acetaldehyde is a brominated pyridine derivative featuring an acetaldehyde substituent at the 3-position of the pyridine ring and a bromine atom at the 5-position. This compound is of interest in organic synthesis due to its aldehyde group, which serves as a versatile electrophilic site for nucleophilic additions, condensations, and cyclization reactions. Its bromine substituent enhances electron-withdrawing effects, modulating reactivity and stability.

Properties

Molecular Formula |

C7H6BrNO |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)acetaldehyde |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 |

InChI Key |

GWVFICJSIUHSCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)CC=O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction and Formylation (Patent CN112479991A)

This method involves:

- Dissolving 2,5-dibromopyridine in a solvent such as tetrahydrofuran (THF), xylene, toluene, or diethyl ether.

- Adding a Grignard reagent (e.g., isopropyl magnesium chloride, cyclohexyl magnesium chloride, or methyl magnesium chloride) at 0–20 °C under inert atmosphere.

- After completion of the Grignard reaction, DMF is added dropwise to form the aldehyde group.

- The reaction mixture is acidified (pH 1–4) using acids like hydrochloric acid or acetic acid.

- Extraction with organic solvents (ethyl acetate, toluene, etc.), followed by crystallization and drying to obtain the product.

| Parameter | Example 1 | Example 2 |

|---|---|---|

| 2,5-Dibromopyridine (g) | 100 | 100 |

| Solvent (THF, g) | 300 | 600 |

| Grignard reagent (isopropyl MgCl, g) | 241 | 351 |

| DMF (g) | 76 | 76 |

| Reaction temperature (°C) | 10–15 | 10–15 |

| Reaction time (h) | 15 (activation) + 0.5 (formylation) | 10 (activation) + 0.5 (formylation) |

| Yield (%) | 80.24 | 86.62 |

| Purity (%) | 99.2 | 98.5 |

This method is noted for its simplicity, mild conditions, and suitability for industrial scale production with high yield and purity.

Use of Tetramethylethylenediamine (TMEDA) as Stabilizer (Patent CN107628990B)

An alternative approach includes:

- Mixing 3,5-dibromopyridine, THF, and TMEDA (mass ratio 1:0.5–1) at 10–15 °C.

- Adding a Grignard reagent (isopropyl magnesium bromide, methyl magnesium chloride, or isopropyl magnesium chloride) while maintaining temperature below 15 °C.

- Reacting at 20–25 °C for 1–2 hours.

- Cooling and adding DMF dropwise at 10–15 °C for 30 minutes.

- Work-up by pouring into ice water, stirring, phase separation, washing, drying, and distillation.

- Purification by recrystallization using petroleum ether and ethyl acetate mixed solvent (6:1 w/w).

This method improves yield and reduces impurities due to the stabilizing effect of TMEDA.

| Step | Conditions/Details |

|---|---|

| 3,5-Dibromopyridine:THF volume ratio | 1:3–6 |

| 3,5-Dibromopyridine:TMEDA mass ratio | 1:0.5–1 |

| Grignard reagent addition temp | <15 °C |

| Reaction time | 1–2 hours at 20–25 °C |

| DMF addition temp | 10–15 °C |

| Purification solvent | Petroleum ether:ethyl acetate = 6:1 (w/w) |

| Purification solvent volume | 1–2 mL per gram of crude product |

This method is advantageous for industrial application due to milder conditions and improved product quality.

Comparative Analysis of Preparation Methods

| Feature | Method 1 (CN112479991A) | Method 2 (CN107628990B) |

|---|---|---|

| Starting material | 2,5-Dibromopyridine | 3,5-Dibromopyridine |

| Solvent | THF, xylene, toluene, diethyl ether | THF with TMEDA |

| Grignard reagent | Isopropyl MgCl, cyclohexyl MgCl, methyl MgCl | Isopropyl MgBr, methyl MgCl, isopropyl MgCl |

| Reaction temperature | 0–20 °C | <15 °C for addition, 20–25 °C for reaction |

| Formylation agent | DMF | DMF |

| Work-up | Acidification, extraction, crystallization | Ice water quench, extraction, recrystallization |

| Yield (%) | 80–87 | Not explicitly stated, but improved purity and yield claimed |

| Purity (%) | ~98.5–99.2 | High purity after recrystallization |

| Industrial feasibility | High | High |

Research Findings and Notes

- The use of Grignard reagents is central to the selective metalation of dibromopyridine, enabling the introduction of the aldehyde group via DMF formylation.

- TMEDA acts as a stabilizer, reducing side reactions and improving yield and purity.

- Reaction temperatures are kept low (0–25 °C) to control reactivity and selectivity.

- The choice of solvent and work-up conditions significantly affects the purity and crystallization of the final product.

- Both methods avoid harsh conditions such as ultralow temperatures (-78 °C) used in some older methods, making them more suitable for scale-up.

- Purification typically involves recrystallization from mixed solvents like petroleum ether and ethyl acetate to achieve high purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Starting material | 3,5-Dibromopyridine or 2,5-Dibromopyridine |

| Solvent | THF, xylene, toluene, diethyl ether |

| Grignard reagent | Isopropyl MgCl, cyclohexyl MgCl, methyl MgCl, isopropyl MgBr |

| Reaction temperature | 0–25 °C |

| Formylation agent | N,N-Dimethylformamide (DMF) |

| Acidification pH | 1–4 |

| Extraction solvents | Ethyl acetate, toluene, xylene |

| Purification solvents | Petroleum ether, ethyl acetate |

| Yield | 80–87% |

| Purity | >98% |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Organolithium reagents, Grignard reagents (RMgX)

Major Products Formed

Oxidation: 2-(5-Bromopyridin-3-YL)acetic acid

Reduction: 2-(5-Bromopyridin-3-YL)ethanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromopyridin-3-YL)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules. The aldehyde group can form covalent bonds with amino acid residues, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

(E)-3-(5-Bromopyridin-3-yl)-acrylaldehyde

- Structure : Features an α,β-unsaturated aldehyde (acrylaldehyde) linked to the 5-bromopyridin-3-yl group.

- Synthesis : Prepared via a Wittig reaction between 5-bromopyridine-3-carbaldehyde and (triphenylphosphoranylidene)-acetaldehyde in dry toluene under argon, yielding 38% .

- Key Difference : The conjugated double bond in the acrylaldehyde group increases electrophilicity compared to 2-(5-bromopyridin-3-yl)acetaldehyde, making it more reactive in Diels-Alder or Michael addition reactions.

2-(2-Bromopyridin-3-yl)acetaldehyde

- Structure : Bromine at the 2-position of the pyridine ring instead of the 5-position.

2-[(5-Bromopyridin-3-yl)oxy]acetic acid

- Structure : Contains a carboxylic acid group linked via an ether bridge to the 5-bromopyridin-3-yl moiety.

- Key Difference : The carboxylic acid group introduces hydrogen-bonding capability and acidity (pKa ~2–3), contrasting with the neutral aldehyde functionality. This impacts solubility in polar solvents and reactivity in amide coupling or esterification reactions .

(5-Bromo-2-chloropyridin-3-yl)methanol

- Structure: Substituted with a methanol group at the 3-position and chlorine at the 2-position.

- Key Difference : The hydroxyl group enables oxidation to aldehydes or ketones, while chlorine’s electronegativity modifies the ring’s electronic properties differently than bromine .

Physical and Chemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.